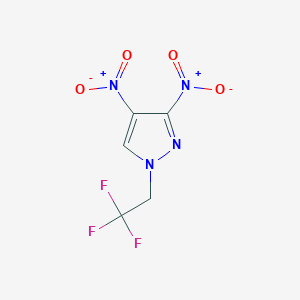

3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3,4-dinitro-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N4O4/c6-5(7,8)2-10-1-3(11(13)14)4(9-10)12(15)16/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZFXOVFRPGVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the nitration of a suitable pyrazole precursor. One common method is the nitration of 1-(2,2,2-trifluoroethyl)-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and product quality. The use of advanced nitration techniques, such as microreactors, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro groups in 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that has a pyrazole ring substituted with two nitro groups and a trifluoroethyl group. It has a molecular formula of C7H7F3N4O3 and a molecular weight of 252.15 g/mol. The trifluoroethyl group enhances its lipophilicity, making it more soluble in organic solvents, while the nitro groups can participate in various reactions. Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties.

Applications

This compound has several applications:

- Medicinal Chemistry: It is investigated as a potential pharmacophore for developing. Studies on the interactions of this compound with biological systems have shown that its nitro group can participate in redox reactions. The trifluoroethyl group enhances its interaction with hydrophobic pockets in proteins, while the carboxamide group allows for stable binding through hydrogen bonding.

Structural Analogues

Several compounds share structural similarities with this compound. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-4-nitro-1H-pyrazole | Methyl substitution at position 3 | Exhibits different biological activities due to methyl substitution |

| 4-Benzoyl-5-phenyl-1H-pyrazole | Benzoyl and phenyl substitutions | Potentially different pharmacological profiles due to aromatic groups |

| 4-Trifluoromethyl-5-nitro-1H-pyrazole | Trifluoromethyl instead of trifluoroethyl | Different lipophilicity affecting solubility and interaction with targets |

Mechanism of Action

The mechanism of action of 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its derivatives depends on their specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole with analogous pyrazole derivatives, focusing on structural features, substituent effects, and inferred properties:

Key Observations:

Trifluoroethyl vs. Methyl Substituents :

- The trifluoroethyl group in the target compound significantly increases metabolic stability and lipophilicity compared to methyl-substituted analogs (e.g., 3-(2,2-difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole ). Fluorine’s inductive effects reduce basicity and enhance bioavailability .

- Methyl groups, while less sterically demanding, lack the electron-withdrawing and stability-enhancing properties of trifluoroethyl .

In contrast, mono-nitro derivatives (e.g., 4-chloro-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole) exhibit moderated reactivity, suitable for functionalization in synthesis .

Functional Group Diversity :

- Chlorine and alkoxy substituents (e.g., isobutoxymethyl, propoxymethyl) introduce steric bulk and polarity variations, affecting solubility and target binding. For example, 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole may exhibit improved pharmacokinetics due to its flexible side chain .

Research Findings and Inferred Properties

- Thermal Stability: Trifluoroethyl-substituted pyrazoles generally exhibit higher thermal stability than non-fluorinated analogs due to strong C–F bonds and reduced electron density .

- Biological Activity: While specific data for the target compound is unavailable, fluorinated pyrazoles are known for antimicrobial and kinase-inhibitory properties.

- Synthetic Challenges : Introducing multiple nitro groups to the pyrazole ring requires careful control of reaction conditions to avoid over-oxidation, as seen in the synthesis of related nitro-pyrazoles .

Biological Activity

3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a substituted pyrazole compound that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological significance, often serving as scaffolds for drug development due to their ability to interact with various biological targets. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The molecular formula of this compound is with a molecular weight of 239.10 g/mol. The compound features a pyrazole ring substituted with nitro and trifluoroethyl groups, which significantly influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄F₃N₄O₄ |

| Molecular Weight | 239.10 g/mol |

| LogP | 1.47 |

| Polar Surface Area | 98 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that certain derivatives could inhibit these cytokines by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial activity of pyrazoles has been extensively studied. Compounds related to this compound have shown efficacy against various bacterial strains including E. coli and S. aureus. One study reported that a derivative exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Enzyme Inhibition

Several studies have focused on the enzyme inhibitory potential of pyrazole derivatives. For instance, some compounds have been identified as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The inhibition of MAO-B was particularly noted in compounds structurally similar to this compound .

Study on Anti-inflammatory Effects

In a controlled laboratory setting, researchers synthesized a series of pyrazoles including this compound and evaluated their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated a dose-dependent reduction in inflammation markers with significant statistical relevance (p < 0.05) when compared to controls .

Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of Klebsiella pneumoniae. The study found that the tested compound exhibited an MIC of 32 µg/mL against this pathogen, demonstrating its potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by nitration. For example, the trifluoroethyl group can be introduced via alkylation of pyrazole precursors under basic conditions. Subsequent nitration at positions 3 and 4 is achieved using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration . Optimization may include solvent selection (e.g., ethanol or dichloromethane) and catalyst use (e.g., Pd complexes for regioselectivity) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms substitution patterns and electronic effects of the trifluoroethyl group.

- IR spectroscopy identifies nitro (∼1520 cm⁻¹) and C-F (∼1120 cm⁻¹) stretches.

- X-ray crystallography resolves structural parameters, such as bond lengths and angles, critical for understanding steric and electronic interactions. For example, similar pyrazole derivatives show dihedral angles between nitro and trifluoroethyl groups influencing packing efficiency .

Q. What safety protocols are recommended for handling this compound?

Based on structurally related nitro-pyrazoles:

- Storage : In airtight containers, away from heat/ignition sources, at ≤4°C in dark conditions to prevent decomposition.

- Handling : Use explosion-proof equipment, PPE (gloves, goggles), and fume hoods to avoid inhalation/contact.

- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic and thermodynamic properties?

The -CF₃ group exerts strong electron-withdrawing effects via inductive stabilization, reducing electron density on the pyrazole ring. This enhances thermal stability and decreases basicity, as observed in fluorine-containing pharmaceuticals . Computational studies (e.g., DFT) reveal that the trifluoroethyl group increases the compound’s enthalpy of formation (ΔfH°), critical for energetic materials. Experimental data for analogous compounds report ΔfH° values of ~250–260 kJ/mol .

Q. What are the ballistic implications of using this compound in composite solid propellants?

Studies on similar dinitro-trifluoromethylpyrazoles demonstrate:

- Ballistic efficiency : Specific impulse (Isp) values of ~256–2570 s at densities of 1.72–1.74 g/cm³.

- Oxidizer performance : Effective in metal-free formulations due to high oxygen balance and gas generation.

- Comparative efficacy : 3,4-dinitro isomers outperform 3,5-dinitro derivatives in lower-stage propellants due to better combustion stability .

| Property | Value (3,4-Dinitro Derivative) | Value (3,5-Dinitro Derivative) |

|---|---|---|

| ΔfH° (kJ/mol) | 261.5 ± 5.0 | 246.4 ± 6.7 |

| Isp (s) | 2570 | 2565 |

| Density (g/cm³) | 1.74 | 1.72 |

Q. How can computational methods (e.g., DFT) predict reactivity or docking interactions?

- DFT calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, Pd-pyrazole complexes show ligand-metal charge transfer patterns influencing catalytic activity .

- Docking studies : The trifluoroethyl group’s stereoelectronic effects can be modeled to predict binding affinities with biological targets (e.g., enzymes) or materials surfaces .

Q. How do structural modifications (e.g., nitro positioning) affect stability and reactivity?

- 3,4-dinitro vs. 3,5-dinitro isomers : The 3,4-substitution creates greater steric hindrance, reducing sensitivity to impact/friction while maintaining high energy density.

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset temperatures ~180–200°C for 3,4-dinitro derivatives, compared to ~170°C for 3,5-dinitro analogs .

Methodological Considerations

- Contradiction resolution : Discrepancies in reported ΔfH° values may arise from experimental techniques (e.g., bomb calorimetry vs. computational extrapolation). Cross-validation with high-level ab initio methods (e.g., G4) is recommended .

- Experimental design : For propellant testing, use standardized ASTM protocols for burn rate and sensitivity measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.